3-Bromo-2-iodo-5-methylthiophene
Overview
Description
3-Bromo-2-iodo-5-methylthiophene is a halogenated thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine and iodine atoms in the 3 and 2 positions, respectively, along with a methyl group at the 5 position, makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodo-5-methylthiophene typically involves halogenation reactions. One common method is the bromination of 2-iodo-5-methylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include solvents like dichloromethane or acetonitrile and may require temperature control to optimize yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-iodo-5-methylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings, which are useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and stannanes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
3-Bromo-2-iodo-5-methylthiophene has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of thiophene-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodo-5-methylthiophene depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. The presence of halogen atoms makes it reactive towards nucleophiles, facilitating the formation of new bonds. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: Another halogenated thiophene with similar reactivity but different substitution pattern.
2-Iodo-5-methylthiophene: Shares the iodine substitution but lacks the bromine atom, affecting its reactivity and applications.
3-Bromo-5-iodo-2-methylthiophene: A positional isomer with different substitution pattern, leading to variations in chemical behavior.
Uniqueness
3-Bromo-2-iodo-5-methylthiophene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. This dual halogenation allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and material science.
Properties
IUPAC Name |
3-bromo-2-iodo-5-methylthiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrIS/c1-3-2-4(6)5(7)8-3/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHOQJNNBCJWSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrIS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30524264 | |
Record name | 3-Bromo-2-iodo-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30524264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89556-08-1 | |
Record name | 3-Bromo-2-iodo-5-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30524264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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